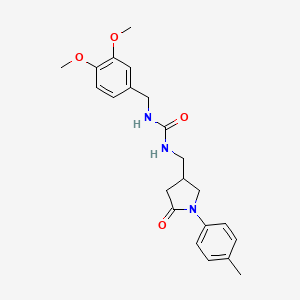

2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H29N3O3S and its molecular weight is 391.53. The purity is usually 95%.

BenchChem offers high-quality 2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metal Coordination and Ligand Behavior

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide exhibit interesting molecular and supramolecular structures with potential as ligands for metal coordination. These compounds demonstrate varied torsion angles and hydrogen bonding patterns, influencing their supramolecular arrangements. Such characteristics could be analogous to the behavior of 2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in metal coordination contexts, suggesting applications in designing metal-organic frameworks or coordination complexes for catalysis or materials science (Danielle L Jacobs et al., 2013).

Transfer Hydrogenation Catalysis

The use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for base-free transfer hydrogenation of ketones represents a novel application in synthetic chemistry. These catalysts demonstrate high activity and selectivity under air and without the need for dried and degassed substrates or basic additives, suggesting a potential role for similar sulfonamide derivatives in facilitating environmentally friendly chemical transformations (A. Ruff et al., 2016).

Photodynamic Therapy and Photocatalysis

Zinc(II) phthalocyanines substituted with benzenesulfonamide units have been explored for their photophysicochemical properties, including fluorescence, singlet oxygen production, and photostability. These properties make them suitable for applications in photocatalytic processes and potentially as photosensitizers in photodynamic therapy, a treatment method for cancer. The ability of these compounds to generate singlet oxygen efficiently is particularly relevant for therapeutic applications, where targeted oxidative damage can be used to destroy tumor cells. The modification of benzenesulfonamide derivatives to adjust photophysical properties could extend to the use of 2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in similar applications (Gülen Atiye Öncül et al., 2021).

Chiral Separation Techniques

Capillary electrophoresis has been employed for the chiral separation of enantiomers of tamsulosin, a drug used in the treatment of prostate diseases, demonstrating the potential for similar sulfonamide compounds in analytical chemistry applications. The successful baseline separation of isomers underlines the utility of these methods in pharmaceutical analysis, where enantiomeric purity can significantly affect drug efficacy and safety. This suggests that the structural features of 2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide could be exploited in developing enantioselective analytical techniques (V. Maier et al., 2005).

Propiedades

IUPAC Name |

2-ethoxy-5-methyl-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3S/c1-4-26-19-10-9-16(2)14-20(19)27(24,25)21-15-18(23-12-5-6-13-23)17-8-7-11-22(17)3/h7-11,14,18,21H,4-6,12-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFQNQPSSVMMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CN2C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)

![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2680307.png)

![ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2680309.png)

![2-{Benzyl[(dimethylamino)methyl]amino}acetic acid](/img/structure/B2680310.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide](/img/structure/B2680312.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile](/img/structure/B2680313.png)

![(E)-2-[(4,4-dimethyl-1,3-oxazolan-3-yl)carbonyl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2680314.png)

![3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2680316.png)

![4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2680320.png)